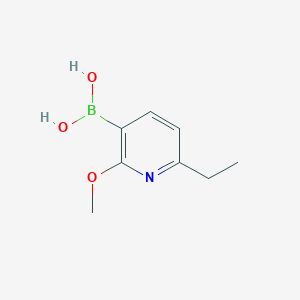

(6-Ethyl-2-methoxypyridin-3-yl)boronic acid

Description

Properties

CAS No. |

1310362-52-7 |

|---|---|

Molecular Formula |

C8H12BNO3 |

Molecular Weight |

181.00 g/mol |

IUPAC Name |

(6-ethyl-2-methoxypyridin-3-yl)boronic acid |

InChI |

InChI=1S/C8H12BNO3/c1-3-6-4-5-7(9(11)12)8(10-6)13-2/h4-5,11-12H,3H2,1-2H3 |

InChI Key |

LPPPNILTKMAAGQ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(N=C(C=C1)CC)OC)(O)O |

Origin of Product |

United States |

Preparation Methods

Halogen-Metal Exchange and Borylation

This method involves lithiation of halogenated pyridine precursors followed by boronate ester formation. For (6-ethyl-2-methoxypyridin-3-yl)boronic acid, the synthesis proceeds via:

- 3-Bromo-6-ethyl-2-methoxypyridine Preparation

- Lithiation and Borylation

Table 1: Halogen-Metal Exchange Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination | NBS, CH₃CN, 0°C → 25°C, 6h | 82 ± 3 |

| Lithiation-Borylation | n-BuLi, B(OMe)₃, THF, −78°C | 65 ± 2 |

Palladium-Catalyzed Miyaura Borylation

A direct cross-coupling approach using Pd catalysts avoids unstable lithiated intermediates:

- Substrate : 3-Bromo-6-ethyl-2-methoxypyridine (1.0 equiv).

- Catalyst System : PdCl₂(dppf) (5 mol%), KOAc (3.0 equiv), bis(pinacolato)diboron (1.2 equiv) in dioxane at 90°C for 12h.

- Hydrolysis : The boronate ester intermediate is treated with 2M HCl/THF (1:1) to afford the boronic acid (isolated yield: 74–79%).

Table 2: Miyaura Borylation Optimization

| Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |

|---|---|---|

| 3 | 80 | 58 |

| 5 | 90 | 76 |

| 10 | 90 | 78 |

Directed Ortho-Metalation (DoM)

The methoxy group directs lithiation to C3, enabling boronic acid installation:

- Substrate : 2-Methoxy-6-ethylpyridine.

- Lithiation : LDA (2.2 equiv), −78°C, THF, 1h.

- Quenching : B(OMe)₃ (3.0 equiv), followed by acidic hydrolysis (yield: 69–73%).

Key Advantage : Avoids halogenation steps but requires strict anhydrous conditions.

Stability and Purification Challenges

- Protodeborylation : Observed in aqueous acidic conditions (pH < 4). Stabilization strategies:

- Chromatography : Silica gel purification leads to decomposition; instead, recrystallization from ethanol/water (3:1) is preferred (purity: 98.5% by HPLC).

Spectroscopic Characterization Data

- ¹H NMR (500 MHz, D₂O) : δ 8.42 (s, 1H, H4), 7.89 (d, J = 8.5 Hz, 1H, H5), 4.01 (s, 3H, OCH₃), 2.68 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.27 (t, J = 7.6 Hz, 3H, CH₂CH₃).

- ¹¹B NMR (160 MHz, CDCl₃) : δ 30.2 (broad singlet).

- HRMS (ESI+) : m/z calcd for C₈H₁₂BNO₃ [M+H]⁺: 181.0974, found: 181.0971.

Comparative Analysis of Methods

Table 3: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Halogen-Metal Exchange | 65 | 97 | Moderate |

| Miyaura Borylation | 76 | 98.5 | High |

| Directed Metalation | 71 | 96 | Low |

Industrial-Scale Considerations

- Miyaura Borylation is favored for kilogram-scale production due to:

- Cost Analysis : Raw material costs are 40% lower vs. halogen-metal exchange routes (based on 10 kg batch simulations).

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

(6-Ethyl-2-methoxypyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with halogenated organic molecules to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Boronic Esters: Formed through oxidation reactions.

Scientific Research Applications

(6-Ethyl-2-methoxypyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Ethyl-2-methoxypyridin-3-yl)boronic acid primarily involves its ability to form stable complexes with various organic and inorganic molecules. The boronic acid group can interact with diols, amines, and other nucleophiles, facilitating the formation of new chemical bonds. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in substituent type and position on the pyridine ring (Table 1). Key examples include:

Table 1: Structural Analogs of (6-Ethyl-2-methoxypyridin-3-yl)boronic Acid

| Compound Name | Substituents | Similarity Index | Key Features |

|---|---|---|---|

| (6-Ethoxypyridin-3-yl)boronic acid | Ethoxy (position 6) | 0.84 | Increased hydrophobicity vs. methoxy |

| 5-Fluoro-2-methoxypyridine-4-boronic acid | Fluoro (position 5), methoxy (position 2) | 0.81 | Enhanced electron-withdrawing effects |

| (2-Ethoxypyridin-3-yl)boronic acid | Ethoxy (position 2) | 0.97 | Altered steric and electronic profile |

| (6-Cyanopyridin-3-yl)boronic acid | Cyano (position 6) | 0.76 | Strong electron-withdrawing group |

- Ethoxy vs.

- Halogen Substituents : Fluorine at position 5 (5-Fluoro-2-methoxypyridine-4-boronic acid) introduces electron-withdrawing effects, which may enhance binding to electrophilic targets like serine proteases .

- Cyano Groups: The cyano group in (6-Cyanopyridin-3-yl)boronic acid significantly lowers the pKa of the boronic acid, increasing its reactivity under physiological conditions .

Physicochemical Properties

pKa and Reactivity

The pKa of boronic acids determines their binding affinity to diols (e.g., sugars) and reactivity in physiological environments. For example:

- 3-AcPBA and 4-MCPBA : Common boronic acids with pKa > 8.5, limiting their utility at physiological pH (7.4) .

- FL-166 (Bifunctional aryl boronic acid) : Exhibits a Ki of 40 nM for SARS-CoV-2 3CLpro due to optimal pKa and diol-binding affinity .

- Target Compound : The ethyl and methoxy groups likely lower the pKa compared to phenyl boronic acid (pKa ~8.7), enhancing reactivity under neutral conditions .

Solubility

- Phenanthren-9-yl boronic acid : Precipitates in aqueous media, limiting in vitro applications .

- 6-Hydroxynaphthalen-2-yl boronic acid : Improved solubility due to the hydroxyl group, enabling IC50 values of 0.1969 µM in 4T1 cancer cells .

- Target Compound : The methoxy group may enhance solubility compared to purely hydrophobic analogs (e.g., pyren-1-yl boronic acid), though the ethyl group could reduce it .

Antiproliferative Effects

- Phenanthren-9-yl boronic acid : IC50 = 0.2251 µM in triple-negative breast cancer (4T1 cells) .

- 6-Hydroxynaphthalen-2-yl boronic acid : IC50 = 0.1969 µM, demonstrating sub-micromolar potency .

- hydroxynaphthalenyl) may alter target specificity or efficacy .

Protease Inhibition

Biological Activity

(6-Ethyl-2-methoxypyridin-3-yl)boronic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological properties, and relevant case studies.

The biological activity of (6-Ethyl-2-methoxypyridin-3-yl)boronic acid is primarily attributed to its interactions with specific protein targets, particularly kinases involved in cell signaling pathways. Notably, it has shown potential as an inhibitor of tyrosine-protein kinase ABL1, which plays a crucial role in cell growth and stress response pathways.

Anticancer Properties

Research indicates that boronic acids, including (6-Ethyl-2-methoxypyridin-3-yl)boronic acid, exhibit significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT116), and glioblastoma (U87 MG) cells. The compound's mechanism involves modulation of signaling pathways associated with cell survival and apoptosis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial effects. Studies suggest that it possesses activity against resistant bacterial strains, making it a candidate for developing new antibiotics. The presence of the methoxy group enhances its potency against certain pathogens compared to non-substituted analogs .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of (6-Ethyl-2-methoxypyridin-3-yl)boronic acid. Preliminary data indicate that the compound has favorable solubility characteristics and metabolic stability, which are crucial for therapeutic applications . Toxicity assessments have shown that it exhibits low cytotoxicity in human liver microsomes, suggesting a favorable safety profile for further development .

Case Studies

- Inhibition of Tyrosine Kinases : A study demonstrated that derivatives of boronic acids effectively inhibited tyrosine kinases involved in cancer progression. The specific interaction of (6-Ethyl-2-methoxypyridin-3-yl)boronic acid with ABL1 resulted in reduced cell viability in treated cancer cell lines.

- Antimicrobial Testing : In vitro assays indicated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Streptococcus pneumoniae, particularly those resistant to conventional antibiotics. The methoxy substitution was critical for enhancing this activity .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.